molecular formula C15H10N6O3 B2988774 N-(4-(1H-tetrazol-1-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1202992-41-3

N-(4-(1H-tetrazol-1-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2988774
CAS No.: 1202992-41-3
M. Wt: 322.284
InChI Key: FZWBWNPEEBDBRQ-UHFFFAOYSA-N
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Description

N-(4-(1H-Tetrazol-1-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a synthetic organic compound composed of three key heterocyclic systems: an isoxazole core, a furan ring, and a tetrazole moiety. This specific architecture makes it a candidate of interest in medicinal chemistry and drug discovery research, particularly in the development of new antimicrobial and anticancer agents. The molecular structure incorporates several features known to be valuable in pharmaceutical design. The isoxazole ring is a privileged scaffold in medicinal chemistry, found in compounds exhibiting a wide range of biological activities. Scientific studies highlight that isoxazole derivatives are frequently investigated for their antimicrobial, antiviral, and anticancer properties . These derivatives are popular scaffolds due to their relatively low cytotoxicity and favorable physicochemical properties, which can contribute to improved bioavailability in research models . Furthermore, the tetrazole group is a well-known bioisostere for carboxylic acids and other functional groups, often used to enhance metabolic stability, solubility, and binding affinity to biological targets . Tetrazole-containing compounds have a established history in approved therapeutics, including several classes of antibiotics . While the specific biological data for this compound may be under investigation, its structural analogs provide strong rationale for its research potential. For instance, compounds featuring the N-(furan-2-ylmethyl)...carboxamide motif have demonstrated promising antibacterial and antimycobacterial activity in scientific screenings, showing efficacy against clinical strains with low minimum inhibitory concentration (MIC) values . Similarly, other isoxazole-3-carboxamide derivatives have been identified as valuable antitubercular candidates with high inhibitory activity against Mycobacterium tuberculosis strains, including resistant forms . Researchers may explore this compound as a core structure for developing novel therapeutic agents targeting infectious diseases or specific cancer pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

5-(furan-2-yl)-N-[4-(tetrazol-1-yl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6O3/c22-15(12-8-14(24-18-12)13-2-1-7-23-13)17-10-3-5-11(6-4-10)21-9-16-19-20-21/h1-9H,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWBWNPEEBDBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole and furan derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques would be essential to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(4-(1H-tetrazol-1-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic use in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-(1H-tetrazol-1-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compound 1: 5-(3-Hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide

  • Structure : Shares the isoxazole-3-carboxamide scaffold but substitutes the 5-position with a 3-hydroxyphenyl group and the phenyl ring with trimethoxy groups.
  • Activity : Demonstrated mPTP inhibition in isolated mouse liver mitochondria, comparable to the target compound’s inferred mechanism .
  • Key Differences :
    • The hydroxyl and methoxy groups may increase polarity but reduce metabolic stability compared to the tetrazole group in the target compound.
    • The absence of a furan moiety limits π-π stacking interactions compared to the target compound’s electron-rich furan.

Compound 4: 3-(Benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide

  • Structure : A benzamide derivative with a piperidinylmethyl substituent.
  • Activity : Induced concentration-dependent calcium retention capacity (CRC) in HeLa cells via mPTP inhibition .
  • The piperidinylmethyl group introduces basicity, enhancing membrane permeability but increasing susceptibility to cytochrome P450 metabolism compared to the target’s tetrazole.

Functional Analogues in Heterocyclic Design

MS41N: ENL Degrader with Isoxazole Carboxamide

  • Structure : A complex molecule featuring an isoxazole-3-carboxamide group linked to a thiazole and hydrophobic chains.
  • Activity : Acts as a potent ENL degrader, highlighting the versatility of isoxazole carboxamides in diverse therapeutic targets .
  • Key Differences :
    • The dimethylcarbamoyl and long alkyl chains in MS41N enhance protein degradation via proteasome recruitment, a mechanism distinct from the target compound’s putative mPTP modulation.
    • The target compound’s furan and tetrazole groups prioritize solubility and metabolic stability over proteolytic targeting.

Substituent Effects on Bioactivity

Table 1: Comparative Analysis of Key Substituents

Compound 5-Position Substituent Phenyl Substituent Core Structure Notable Activity
Target Compound Furan-2-yl 4-(1H-Tetrazol-1-yl) Isoxazole Putative mPTP inhibition
Compound 1 3-Hydroxyphenyl 3,4,5-Trimethoxyphenyl Isoxazole mPTP inhibition
Compound 4 Benzyloxy/Chloro 4-(Piperidin-1-ylmethyl) Benzamide CRC enhancement
MS41N Dimethylcarbamoyl Thiazole/alkyl chains Isoxazole ENL degradation

Key Observations:

Isoxazole vs.

Tetrazole as a Bioisostere : The tetrazole group in the target compound may mimic carboxylic acid functionality while offering superior metabolic stability compared to hydroxyl or methoxy groups in analogues .

Furan’s Electronic Effects : The electron-rich furan at the 5-position could enhance π-π interactions in hydrophobic binding pockets, unlike the polar hydroxyphenyl group in Compound 1.

Research Findings and Implications

  • mPTP Inhibition : Compounds with isoxazole-3-carboxamide scaffolds (e.g., Compound 1, Target Compound) show consistent mPTP modulation, suggesting this core is critical for mitochondrial targeting .
  • Metabolic Stability : The tetrazole group in the target compound likely reduces oxidative metabolism compared to the piperidinylmethyl group in Compound 4, which may undergo N-dealkylation .
  • Solubility : The polar tetrazole and furan substituents in the target compound may improve aqueous solubility over trimethoxyphenyl or benzyloxy groups in analogues.

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. These may include:

  • Formation of the Tetrazole Ring : This is usually achieved through the reaction of nitriles with azides under acidic conditions.
  • Synthesis of the Furan Moiety : The furan ring can be synthesized via cyclization of 1,4-dicarbonyl compounds.
  • Coupling Reaction : The final compound is formed by coupling the furan and tetrazole rings using a prop-2-enamide linker, often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .

Biological Activity

This compound exhibits a variety of biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Anticancer Activity

Research indicates that similar compounds within the tetrazole family exhibit significant anticancer properties. For instance, derivatives with structural similarities have shown potent cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications in the phenyl ring and the presence of specific functional groups can enhance activity .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds with a tetrazole moiety have been linked to inhibition of key enzymes involved in cancer progression.
  • Receptor Interaction : The compound may interact with specific receptors, leading to apoptosis in cancer cells.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Cytotoxicity Studies : A compound similar to this compound exhibited an IC50 value of 1.61 µg/mL against cancer cell lines, demonstrating significant potency .
  • In Vivo Models : In animal models, compounds featuring similar structural motifs have shown promising results in reducing tumor size and improving survival rates when administered in therapeutic doses.

Data Table: Summary of Biological Activities

Activity Type IC50 Value Tested Cell Lines Reference
Anticancer1.61 µg/mLVarious cancer cell lines
Enzyme InhibitionNot specifiedXanthine oxidase
CytotoxicityModerate at 100 µg/mLMacrophage cells

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